molecular formula C14H19BrN2S B2681141 3-Butyl-4-methyl-2-(phenylamino)thiazol-3-ium bromide CAS No. 400856-87-3

3-Butyl-4-methyl-2-(phenylamino)thiazol-3-ium bromide

Cat. No.: B2681141
CAS No.: 400856-87-3
M. Wt: 327.28
InChI Key: NUIUZIKJHYYKDD-UHFFFAOYSA-N
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Description

3-Butyl-4-methyl-2-(phenylamino)thiazol-3-ium bromide is a versatile chemical compound with a thiazole ring structure. Thiazole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4-methyl-2-(phenylamino)thiazol-3-ium bromide typically involves the reaction of 4-methyl-2-(phenylamino)thiazole with butyl bromide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethyl acetate, at room temperature. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-4-methyl-2-(phenylamino)thiazol-3-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

3-Butyl-4-methyl-2-(phenylamino)thiazol-3-ium bromide has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(phenylamino)thiazole: Lacks the butyl group, resulting in different chemical properties and biological activities.

    3-Butyl-2-(phenylamino)thiazole: Similar structure but without the methyl group, leading to variations in reactivity and applications.

Uniqueness

3-Butyl-4-methyl-2-(phenylamino)thiazol-3-ium bromide is unique due to the presence of both butyl and methyl groups on the thiazole ring. This combination enhances its chemical stability and broadens its range of biological activities, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-butyl-4-methyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S.BrH/c1-3-4-10-16-12(2)11-17-14(16)15-13-8-6-5-7-9-13;/h5-9,11H,3-4,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIUZIKJHYYKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=C(SC=C1C)NC2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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